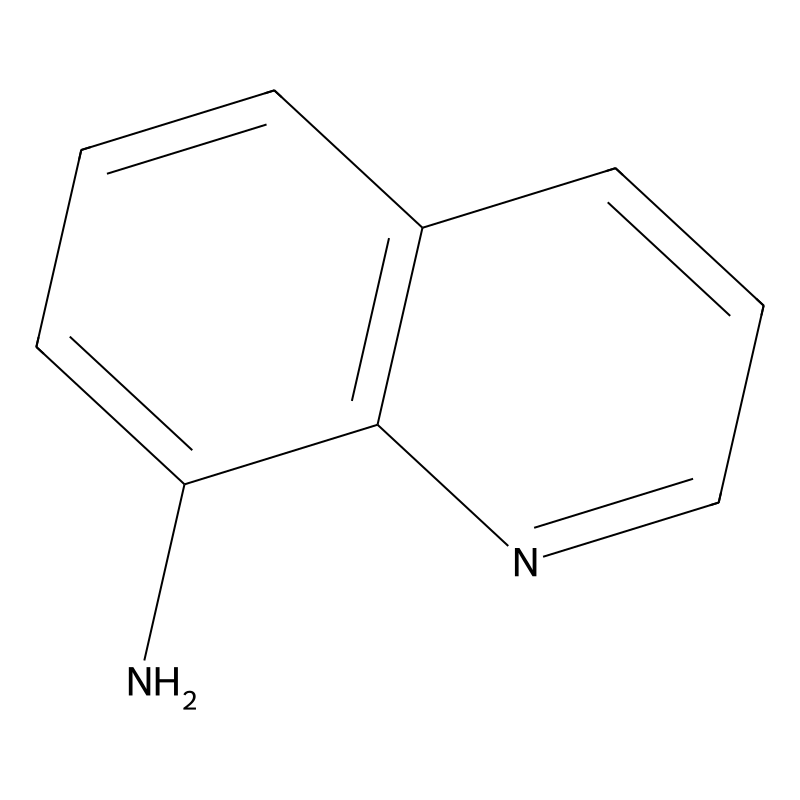8-Aminoquinoline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
8-Aminoquinoline is a derivative of quinoline, characterized by the presence of an amino group at the 8-position. It appears as a pale yellow solid and has gained attention due to its structural similarity to 8-hydroxyquinoline, which is known for its chelating properties. The compound is notable for its versatility in organic synthesis and its biological activity, particularly in medicinal chemistry.
Antimalarial Therapy
One of the most established applications of 8-aminoquinoline is in the treatment of malaria. Primaquine, an 8-aminoquinoline derivative, is the only FDA-approved drug that can eliminate the dormant liver stages (hypnozoites) of the Plasmodium vivax parasite, preventing future relapses []. Tafenoquine, another 8-aminoquinoline, is also used for the same purpose [].
Development of New Antimalarial Drugs
Due to the emergence of drug resistance in malaria parasites, researchers are actively exploring new 8-aminoquinoline derivatives with improved efficacy and reduced side effects []. These new derivatives are being investigated for their potential to combat resistant strains of malaria and provide alternative treatment options [].
Antimicrobial Activity
Research suggests that 8-aminoquinoline derivatives may also possess antibacterial and antifungal properties. Studies have shown that certain derivatives exhibit activity against various bacterial and fungal strains, including some resistant to conventional antibiotics []. This opens up potential avenues for developing new drugs to combat antimicrobial resistance.
- C–H Arylation: This reaction involves the arylation of carbon-hydrogen bonds facilitated by 8-aminoquinoline as a directing group, allowing for the synthesis of diverse compounds .
- Oxidation: The compound is susceptible to oxidation, especially in the presence of certain metal ions, leading to the formation of various coordination complexes .
- Reduction: The 8-nitro isomer can be reduced to form 8-aminoquinoline using tin powder and hydrochloric acid .
8-Aminoquinoline exhibits significant biological activity, particularly as an antimalarial agent. Its derivatives, such as primaquine and tafenoquine, are used in the treatment of malaria caused by Plasmodium vivax and Plasmodium ovale. The exact mechanisms of action are not fully understood but are believed to involve localization within the mitochondria of the parasite, disrupting its function .
The synthesis of 8-aminoquinoline can be achieved through several methods:
- Nitration of Quinoline: This classic method involves nitrating quinoline to yield a mixture of nitro derivatives, which are then separated. The 8-nitro derivative can be reduced to obtain 8-aminoquinoline .
- Amination of 8-Chloroquinoline: Another method involves the direct amination of 8-chloroquinoline .
- Directed C–H Arylation: Recent advances have utilized 8-aminoquinoline as a directing group in C–H arylation reactions, allowing for the formation of complex structures with high selectivity .
The applications of 8-aminoquinoline span various fields:
- Medicinal Chemistry: Its derivatives are crucial in developing antimalarial drugs.
- Organic Synthesis: It serves as a versatile building block in synthesizing complex organic molecules.
- Coordination Chemistry: The compound forms stable complexes with various metal ions, which can be utilized in catalysis and materials science .
Studies have shown that 8-aminoquinoline interacts with several metal ions, forming coordination complexes that exhibit unique properties. For instance, it has been observed that metal ions like cobalt(II) and copper(II) can accelerate the oxidation processes involving 8-aminoquinoline . Additionally, its ability to form complexes makes it a candidate for applications in sensor technology and catalysis.
Several compounds share structural similarities with 8-aminoquinoline. Below is a comparison highlighting their uniqueness:
| Compound | Structure Similarity | Unique Properties |
|---|---|---|
| 8-Hydroxyquinoline | Similar backbone | Strong chelating properties; used in metal ion extraction |
| Primaquine | Derivative | Antimalarial; prevents malaria relapses |
| Tafenoquine | Derivative | Long-acting antimalarial; recently approved |
| 2-Aminoquinoline | Structural variant | Different biological activity; less studied |
While these compounds share a common quinoline structure, their distinct functional groups lead to varied biological activities and applications.
XLogP3
LogP
Appearance
Melting Point
UNII
Related CAS
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (12.24%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Health Hazard








